![molecular formula C12H17NO3S B225000 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine, also known as MMPS, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a potent and selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer.
Wirkmechanismus
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome, leading to the inhibition of its activity. This inhibition results in the accumulation of misfolded and ubiquitinated proteins, leading to the induction of cell death pathways.
Biochemical and Physiological Effects
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. These effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes it an ideal compound for studying the role of the proteasome in various cellular processes. However, one of the limitations of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine. One of the major areas of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of interest is the development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine-based prodrugs, which can improve the compound's delivery and targeting to specific tissues. Additionally, the potential applications of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine is a promising compound with significant potential for therapeutic applications. Its high potency and selectivity as a proteasome inhibitor make it an ideal compound for studying the role of the proteasome in various cellular processes. Further research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine are required to optimize its pharmacokinetic properties and explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a white solid with a high yield.
Eigenschaften
Produktname |
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C12H17NO3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-11(16-2)12(9-10)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
QBVQBEIBIRPHIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




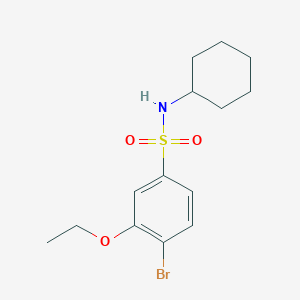

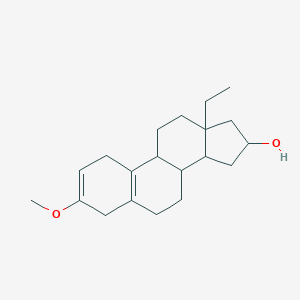
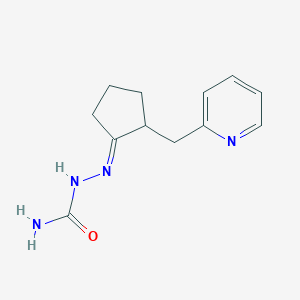


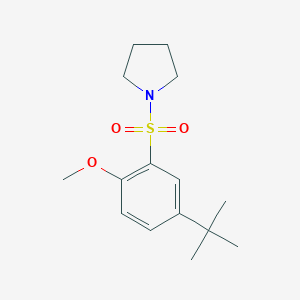
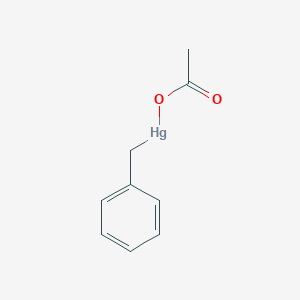
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)